molecular formula C13H8Cl2N4S B2434665 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438031-57-3

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2434665
CAS No.: 438031-57-3
M. Wt: 323.2
InChI Key: ALUBQDWKENKZPB-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or Grignard reagents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Modified triazole derivatives

    Substitution: Alkylated or arylated phenyl derivatives

Scientific Research Applications

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and thiol group play crucial roles in these interactions, facilitating binding through hydrogen bonding, coordination with metal ions, or covalent modification of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-amine

Uniqueness

4-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature may enhance its potential as a therapeutic agent or functional material compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4S/c14-10-4-3-9(6-11(10)15)19-12(17-18-13(19)20)8-2-1-5-16-7-8/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUBQDWKENKZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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